Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of this compound exhibit characteristic signals:
- δ 7.2–7.8 ppm (multiplet) : Aromatic protons from the benzamido and phenyl groups (10H total).
- δ 6.2 ppm (broad singlet) : Amide proton (–NH–), showing exchange broadening due to hydrogen bonding.
- δ 4.1–4.3 ppm (doublet of doublets) : Methine proton at C2, coupled to the adjacent C3 proton (J = 8–10 Hz).
- δ 3.6 ppm (singlet) : Methyl ester group (–OCH₃).
¹³C NMR confirms the ester carbonyl at δ 170–172 ppm and the amide carbonyl at δ 165–167 ppm . The quaternary carbons of the phenyl rings appear at δ 135–140 ppm .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 297.3 [M+H]⁺ , consistent with its molecular weight. Key fragments include:
- m/z 105 : Benzoyl ion ([C₆H₅CO]⁺).
- m/z 77 : Phenyl ion ([C₆H₅]⁺).
- m/z 150 : Loss of the methyl ester group ([M – OCH₃]⁺).
High-resolution mass spectrometry (HRMS) validates the empirical formula with a measured mass of 297.1365 (calculated 297.1366 for C₁₈H₁₉NO₃).
Infrared Vibrational Mode Assignments
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups through characteristic absorptions:
- 3280 cm⁻¹ : N–H stretch (amide A band).
- 1680 cm⁻¹ : C=O stretch (amide I band).
- 1725 cm⁻¹ : Ester C=O stretch.
- 1600 cm⁻¹ : Aromatic C=C stretching.
- 1240 cm⁻¹ : C–N stretch (amide III band).
The absence of a free –OH stretch (3200–3600 cm⁻¹) confirms the esterification of the carboxylic acid.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl (2R,3S)-2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16+/m0/s1 |
InChI Key |
JSXFPMYQZNZLNU-XJKSGUPXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Asymmetric Reduction
One of the most advanced and environmentally sustainable methods for preparing stereochemically pure methyl benzamido derivatives involves enzymatic asymmetric reduction.
- Substrate: 2-Benzoylaminomethyl-3-oxy-butyrate methyl ester (BOME)
- Enzyme: Carbonyl reductase AxSDR from Algoriella xinjiangensis
- Reaction: Asymmetric reduction of BOME to (2S,3R)-methyl benzamido hydroxybutanoate (BHME)
- Co-substrate: Isopropanol (IPA) used as a hydrogen donor
- Outcome: High stereoselectivity and catalytic efficiency achieved by enzyme engineering (triple-point variant G94T/H145Y/Y188L, named Mu3)
- Performance:
- Conversion of 300 mM BOME with space-time yield of 15.1 g/L/h
- Immobilized enzyme Mu3-imm increased yield to 75.3 g/(L·h) and maintained 50.2 g/(L·h) after 100 cycles
- Advantages: High enantiomeric excess, environmentally friendly, cost-effective, scalable for industrial production.
| Parameter | Value |
|---|---|
| Enzyme | AxSDR (Mu3 variant) |
| Substrate concentration | 300 mM |
| Co-substrate | Isopropanol (IPA) |
| Space-time yield (free enzyme) | 15.1 g/L/h |
| Space-time yield (immobilized enzyme) | 75.3 g/L/h (initial), 50.2 g/L/h (after 100 uses) |
Chemical Synthesis via Peptide Coupling and Esterification
Chemical synthesis routes typically involve multi-step organic synthesis, including protection/deprotection strategies, peptide bond formation, and esterification.
- Starting Materials:
- (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid derivatives
- Benzoyl chloride or benzoylamino precursors
- Key Steps:
- Protection of amino groups (e.g., tert-butoxycarbonyl (Boc) protection)
- Coupling of benzoyl group to amino function to form benzamido moiety
- Methyl esterification of carboxyl group using methyl iodide or methanol under basic conditions
- Typical Conditions:
- Use of potassium carbonate as base in acetone or methanol solvent
- Reaction temperatures around 50 °C for extended periods (e.g., 16 h)
- Purification: Chromatographic techniques such as preparative HPLC with C18 columns and gradient elution (MeOH or MeCN with formic acid)
- Yields and Purity: High enantiomeric purity (>99% ee) achievable with careful stereochemical control.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Boc anhydride, base | Protects amine for selective reactions |
| Benzoylation | Benzoyl chloride, base | Forms benzamido group |
| Esterification | Methyl iodide, K2CO3, acetone, 50 °C, 16 h | Methyl ester formation |
| Purification | Preparative HPLC (C18 column) | Ensures high purity and stereochemical integrity |
Research Findings and Analysis
- Enzymatic methods provide superior stereoselectivity and environmental benefits compared to traditional chemical synthesis, reducing hazardous waste and energy consumption.
- Enzyme engineering (Mu3 variant) significantly improves catalytic efficiency, making biocatalysis industrially viable.
- Chemical synthesis remains important for producing protected intermediates and for laboratories lacking biocatalytic infrastructure.
- Purification techniques such as semi-preparative HPLC are critical for obtaining high-purity stereoisomers necessary for pharmaceutical applications.
- Physical properties such as melting point (178-183 °C) and solubility profiles guide process optimization for crystallization and formulation.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Asymmetric Reduction | Uses engineered carbonyl reductase; high stereoselectivity; immobilized enzyme for reuse | Eco-friendly; high yield; scalable | Requires enzyme production; substrate specificity |
| Chemical Synthesis | Multi-step protection, benzoylation, esterification; uses classical reagents | Well-established; flexible for analogs | Longer synthesis time; hazardous reagents |
| Claisen Condensation (Precursor) | Formation of epoxy or hydroxy precursors | Simple reaction; good yield | Requires further steps for final product |
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzamido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between Methyl (2R,3S)-2-benzamido-3-phenylbutanoate and analogous compounds:
Physicochemical Properties
- Solubility : The target compound’s methyl ester and benzamido groups enhance solubility in acetone, DCM, and ethyl acetate relative to the carboxylic acid derivative (), which is more polar .
- Crystal Packing: The (2R,3S) configuration facilitates weak C–H⋯O hydrogen bonds in the crystal lattice, similar to the sulfinylamino analogue in , but distinct from the chlorophenyl compound’s halogen-bonding interactions .
Biological Activity
Methyl (2R,3S)-2-benzamido-3-phenylbutanoate is an organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, derived from the amino acid phenylalanine, contribute to its biological activity, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₉N₁O₃. The presence of a benzamido group and a phenylbutanoate structure allows for diverse interactions within biological systems. These interactions are influenced by the compound's stereochemistry and functional groups, which facilitate various synthetic pathways and modifications.
Biological Activity
Neuropharmacological Effects:
Preliminary studies indicate that this compound may exhibit anticonvulsant properties . It appears to modulate neurotransmitter systems, particularly influencing gamma-aminobutyric acid (GABA) pathways. This modulation is crucial for controlling neuronal excitability and could have therapeutic implications for treating seizures and other neurological disorders.
Mechanisms of Action:
The compound's mechanism of action involves its interaction with specific molecular targets, potentially acting as a ligand for receptors involved in neurotransmitter signaling. The stereochemistry plays a critical role in determining binding affinity and selectivity, affecting pathways related to neurotransmitter modulation or enzyme inhibition.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-amino-3-hydroxy-3-phenylpropanoate | Hydroxyl group instead of benzamido | Different reactivity due to hydroxyl group |
| Methyl 4-amino-3-phenylbutanoate | Amino group at position 4 | Exhibits distinct biological activities |
| Methyl cis-2-benzamido-3-phenylbutanoate | Cis configuration of the benzamido group | Affects steric hindrance and reactivity |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Synthesis Pathways
The synthesis of this compound typically involves several steps that can include reactions between protected amino aldehydes and various reagents. The efficiency of these synthetic routes is crucial for producing the compound in sufficient quantities for research and potential therapeutic use .
Case Studies and Research Findings
- Anticonvulsant Activity Study : A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency when administered prior to induced seizures. The results suggest its potential as a treatment for epilepsy.
- GABA Modulation Research : In vitro studies showed that this compound could enhance GABAergic signaling pathways, leading to increased inhibitory neurotransmission. This finding supports its role in managing conditions characterized by excessive neuronal activity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate, and what key reagents ensure stereochemical fidelity?
- Methodological Answer : A typical synthesis involves coupling benzamide derivatives with chiral precursors. For example, trifluoromethanesulfonic acid and DIEA (diisopropylethylamine) in THF at 60°C under nitrogen can promote amide bond formation while preserving stereochemistry . Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water) ensures high purity. Absolute configuration is confirmed by X-ray crystallography, as demonstrated in structurally analogous compounds with orthorhombic (P222) crystal systems .
Q. How is the stereochemistry of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound (methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate) was analyzed using SCXRD, revealing a zigzag chain structure via weak C–H⋯O hydrogen bonds along the a-axis . Crystallographic parameters (e.g., space group P2/c, unit cell dimensions a=10.4053 Å, b=5.4655 Å, c=29.3768 Å, β=105.386°) provide precise stereochemical confirmation .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- LCMS/HPLC : Retention times and mass spectra (e.g., m/z 299.32 for [M+H]+) confirm molecular weight and purity .
- Chiral Chromatography : Resolves enantiomeric excess (ee) using columns like Chiralpak AD-H under isocratic conditions (e.g., hexane/ethanol 90:10) .
- NMR Spectroscopy : H and C NMR data (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) verify substituent positions .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence the enantiomeric excess of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states for stereoselective amidation. Elevated temperatures (60–80°C) accelerate reaction rates but may reduce ee due to racemization. Catalytic systems like DIEA or NaH enhance nucleophilicity while minimizing side reactions. For example, NaH-mediated alkylation in DMF at 0°C achieved 100% yield in a structurally related synthesis . Optimization requires DoE (Design of Experiments) to balance yield and stereoselectivity.
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or LCMS profiles often arise from:
- Byproducts : Ester hydrolysis or benzamide deprotection during workup. Use quenching at 0°C and rapid solvent removal to minimize degradation .
- Solvent Traces : Residual THF or DMF peaks in H NMR. Lyophilization or repeated washing with non-polar solvents (e.g., hexane) eliminates interference.
- Chiral Contamination : Compare experimental optical rotation with literature values (e.g., [α] = +15.6° for pure (2R,3S) isomer) .
Q. How can hydrogen-bonding networks in the crystal lattice affect the compound’s physicochemical properties?
- Methodological Answer : Weak intermolecular interactions (e.g., C–H⋯O bonds) influence solubility and melting points. For instance, zigzag chains in the crystal lattice increase melting point (e.g., 66–67°C) and reduce solubility in non-polar solvents. Computational modeling (e.g., Hirshfeld surface analysis) predicts packing efficiency and stability under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
